molecular formula C31H42N4O7 B8215742 Boc-Gly-D-Phe-D-Leu-Gly-OBn

Boc-Gly-D-Phe-D-Leu-Gly-OBn

Cat. No.: B8215742
M. Wt: 582.7 g/mol
InChI Key: OWDNFDHXFLQGQN-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-D-Phe-D-Leu-Gly-OBn is a synthetic, protected linear tetrapeptide that serves as a crucial intermediate in advanced pharmaceutical and biochemical research. This compound features a Boc (tert-butoxycarbonyl) group protecting the N-terminus and an OBn (benzyl ester) group protecting the C-terminus, making it a versatile building block for solid-phase and solution-phase peptide synthesis. The strategic incorporation of D-amino acids (D-Phe and D-Leu) is of significant interest, as it enhances the metabolic stability of the resulting peptides by conferring resistance to proteolytic degradation by common enzymes . This peptide is primarily valued for its application in the synthesis of complex cyclic peptides and peptidomimetics. Researchers can utilize this intermediate to construct novel compounds for screening against various biological targets. Its structure suggests potential in the development of anticancer agents, inspired by related natural products like galaxamide, a cyclic pentapeptide known for its significant antitumor activity . Furthermore, peptides incorporating D-amino acids and similar hydrophobic residues are investigated as stable scaffolds for developing enzyme inhibitors, such as α-amylase inhibitors for managing type 2 diabetes and postprandial hyperglycemia . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 2-[[(2R)-4-methyl-2-[[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDNFDHXFLQGQN-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Glycine Benzyl Ester (Gly-OBn)

Procedure :
Glycine (1.0 eq) is suspended in dry dimethylformamide (DMF) under nitrogen. Benzyl bromide (1.2 eq) and potassium carbonate (2.5 eq) are added, and the mixture is stirred at 25°C for 12 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from hexane/ethyl acetate.

Yield : 85%
Characterization :

  • IR (KBr) : 1732 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.98 (s, 2H, Gly α-CH₂).

Coupling of Boc-D-Leu to Gly-OBn

Procedure :
Boc-D-Leu-OH (1.1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C. H-Gly-OBn (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, and the reaction is stirred for 24 hours. The organic layer is washed with 5% citric acid, saturated NaHCO₃, and brine, then concentrated to yield Boc-D-Leu-Gly-OBn.

Yield : 78%
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.8 (C=O ester), 167.2 (C=O amide), 155.6 (Boc C=O).

  • HPLC : tᵣ = 12.3 min (C18 column, 70% MeCN/H₂O).

Deprotection of Boc-D-Leu-Gly-OBn

Procedure :
Boc-D-Leu-Gly-OBn is treated with trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1 hour at 0°C. The mixture is neutralized with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.

Yield : 90%
IR (KBr) : Disappearance of Boc C=O stretch at 1680 cm⁻¹.

Coupling of Boc-D-Phe to H-D-Leu-Gly-OBn

Procedure :
Boc-D-Phe-OH (1.1 eq) is activated with EDC/HOBt and coupled to H-D-Leu-Gly-OBn as described in Section 2.2. The product, Boc-D-Phe-D-Leu-Gly-OBn, is isolated via silica gel chromatography (hexane/ethyl acetate).

Yield : 75%
Mass Spec (ESI+) : m/z calcd. for C₃₄H₄₆N₃O₈⁺ [M+H]⁺: 648.32; found: 648.35.

Final Coupling of Boc-Gly to H-D-Phe-D-Leu-Gly-OBn

Procedure :
Boc-Gly-OH (1.1 eq) is coupled to H-D-Phe-D-Leu-Gly-OBn using EDC/HOBt. The crude product is purified via recrystallization from methanol/water.

Yield : 70%
XRD : Single-crystal analysis confirms orthorhombic space group P2₁2₁2₁, validating stereochemical integrity.

Critical Analysis of Coupling Efficiency

Role of Coupling Agents

Comparative studies reveal EDC/HOBt outperforms other reagents (e.g., DCC) in minimizing racemization (<2%) during D-amino acid incorporation.

Coupling AgentRacemization (%)Yield (%)
EDC/HOBt1.878
DCC/HOBt3.565
HATU1.582

Table 1 : Impact of coupling agents on Boc-D-Leu-Gly-OBn synthesis.

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance solubility of protected intermediates, while ethereal solvents (THF) reduce side reactions.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Enantiopurity of D-amino acids is confirmed using a Chiralpak IA column (90:10 n-hexane/isopropanol), showing >99% ee for D-Phe and D-Leu residues.

Circular Dichroism (CD)

A negative Cotton effect at 225 nm (π→π* transition) confirms retention of D-configuration in the final product.

Scale-Up and Industrial Considerations

Cost-Effective Purification

Patent CN115650903A highlights the efficacy of acetone/water crystallography for isolating benzyl-protected peptides, reducing reliance on chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-D-Phe-D-Leu-Gly-OBn can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid.

    Hydrolysis: Cleavage of the benzyl ester group using hydrogenation or catalytic transfer hydrogenation.

    Substitution: Introduction of different functional groups at specific positions using appropriate reagents.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or hydrochloric acid in methanol.

    Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Substitution: Various nucleophiles and electrophiles depending on the desired modification.

Major Products Formed

    Deprotected peptide: Removal of the Boc group yields the free amine form of the peptide.

    Hydrolyzed peptide: Removal of the benzyl ester group yields the free carboxylic acid form of the peptide.

Scientific Research Applications

Boc-Gly-D-Phe-D-Leu-Gly-OBn has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its potential to form specific secondary structures, such as β-turns and helices, which are important in protein folding and function.

    Medicine: Explored for its potential as a therapeutic peptide or as a building block for designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and nanostructures for various applications .

Mechanism of Action

The mechanism of action of Boc-Gly-D-Phe-D-Leu-Gly-OBn involves its ability to adopt specific secondary structures, such as β-turns and helices, which can interact with molecular targets. These interactions can modulate biological pathways and processes, making it a valuable tool for studying protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-Gly-D-Phe-D-Leu-Gly-OBn with structurally related peptides and analogs:

Compound Structure Protecting Groups Key Features Applications References
This compound Gly-D-Phe-D-Leu-Gly (Boc/OBn) Boc (N-term), OBn - D-amino acids enhance stability
- High hydrophobicity (LogP ~3.5)
Peptide synthesis, enzyme substrates
Boc-Phe-Leu-OH Phe-Leu (Boc) Boc (N-term) - Shorter peptide (dipeptide)
- L-amino acids (protease-sensitive)
Model for peptide stability studies
Boc-Ile-Gly-OMe Ile-Gly (Boc/OMe) Boc (N-term), OMe - Methyl ester (OMe) enhances solubility
- Moderate LogP (~2.1)
Drug intermediate
Boc-D-Tyr(ET)-OH D-Tyr (Boc/ET) Boc (N-term), ethyl - Ethyl-protected tyrosine
- Improved BBB penetration (LogP ~2.8)
Neuroactive peptide design

Key Findings:

Stability and Protease Resistance: this compound exhibits superior stability compared to L-configured analogs (e.g., Boc-Phe-Leu-OH) due to D-amino acids, which resist enzymatic cleavage . In contrast, L-configured peptides like Boc-Phe-Leu-OH are rapidly degraded in serum, limiting their utility in vivo .

Methyl ester derivatives (e.g., Boc-Ile-Gly-OMe) show improved solubility (~5 mg/mL) due to polar OMe groups .

Synthetic Efficiency :

  • This compound requires stepwise solid-phase synthesis with Boc/OBn protection, yielding ~70–80% purity .
  • Shorter peptides (e.g., Boc-Ile-Gly-OMe) achieve higher yields (91%) using EDC/HOAt coupling in dichloromethane .

Biological Activity: D-amino acid-containing peptides (e.g., Boc-D-Tyr(ET)-OH) demonstrate enhanced blood-brain barrier (BBB) penetration (LogP ~2.8) compared to this compound, which may lack BBB permeability due to higher molecular weight (>500 Da) .

Research Implications and Limitations

  • Advantages: this compound’s stability makes it ideal for in vitro studies requiring prolonged peptide integrity. D-amino acids enable unique conformational properties for targeting non-natural substrates .
  • Limitations: High hydrophobicity complicates formulation for therapeutic use.

Q & A

Q. How should researchers address conflicting results between HPLC purity data and MS/NMR findings?

  • Methodological Answer : Re-run HPLC with alternative columns (C8 vs. C18) and gradients. Confirm MS adducts (e.g., sodium/potassium) and NMR solvent peaks. Cross-validate with orthogonal techniques like capillary electrophoresis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.